N-Nitrosoallyl-2-hydroxypropylamine
Description
N-Nitrosoallyl-2-hydroxypropylamine is a nitrosamine compound characterized by an allyl group (CH₂CHCH₂) and a 2-hydroxypropyl substituent attached to a nitroso (N=O) functional group. Nitrosamines are well-documented carcinogens, with their toxicity influenced by substituent chemistry and metabolic activation pathways .
Properties
CAS No. |
91308-70-2 |
|---|---|
Molecular Formula |
C6H12N2O2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
N-(2-hydroxypropyl)-N-prop-2-enylnitrous amide |
InChI |
InChI=1S/C6H12N2O2/c1-3-4-8(7-10)5-6(2)9/h3,6,9H,1,4-5H2,2H3 |
InChI Key |
NLJASJZSFGKTQT-UHFFFAOYSA-N |
SMILES |
CC(CN(CC=C)N=O)O |
Canonical SMILES |
CC(CN(CC=C)N=O)O |
Other CAS No. |
91308-70-2 |
Synonyms |
N-nitroso-2-hydroxypropylamine NAHP |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Differences
The table below compares N-Nitrosoallyl-2-hydroxypropylamine with structurally related nitrosamines:
Reactivity and Metabolic Activation
- Hydroxypropyl vs.
- Allyl Group Impact : The unsaturated allyl moiety could facilitate metabolic activation via cytochrome P450-mediated epoxidation, generating reactive intermediates that alkylate DNA—a mechanism observed in allyl-containing nitrosamines . In contrast, saturated analogs like DPNA undergo β-hydroxylation for activation .
Carcinogenicity and Experimental Data
Comparative Carcinogenic Potency
While direct carcinogenicity data for this compound are absent, experimental results for analogs suggest:
- N-Nitrosobis(2-hydroxypropyl)amine: Demonstrated significant carcinogenicity in multiple studies, with 16/20 and 12/12 batches showing statistically significant results in rodent models . Target organs included the liver, pancreas, and respiratory tract.
- N-Nitrosodi-n-propylamine (DPNA): Induced hepatocellular carcinomas in rats at doses as low as 5 mg/kg, with metabolic activation via α-hydroxylation .
- N-Nitrosoallyl-2-oxopropylamine : Likely exhibits higher reactivity due to the electron-withdrawing oxo group, but specific data are unavailable .
Hypothesized Risks of this compound
- The hydroxyl group could mitigate lipophilicity, altering absorption and excretion pathways relative to NDMA or DPNA .
Handling and Regulatory Considerations
- Safety Precautions: Analogous to N-Nitrosobis(2-hydroxypropyl)amine, stringent handling protocols (e.g., eye/skin protection, avoidance of water contamination) are advised due to presumed carcinogenicity .
- Regulatory Status: Not explicitly regulated in the provided evidence, but nitrosamines generally face strict controls under agencies like the EPA and IARC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
